molecular formula C23H25ClFN7O B612038 Gandotinib CAS No. 1229236-86-5

Gandotinib

カタログ番号 B612038
CAS番号: 1229236-86-5
分子量: 469.94
InChIキー: SQSZANZGUXWJEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gandotinib, also known as LY-2784544, is an experimental drug developed by Eli Lilly for the treatment of cancer . It is a small molecule JAK2 (Janus kinase) inhibitor, with additional minor inhibition of STAT3 . Gandotinib has been used in trials studying the treatment of Myelofibrosis, Polycythemia Vera, Primary Myelofibrosis, Thrombocythemia, Essential, and Myeloproliferative Disorders, among others .


Molecular Structure Analysis

Gandotinib has a molecular formula of C23H25ClFN7O and an average molecular weight of 469.95 . It belongs to the class of organic compounds known as aminopyridazines, which are organic compounds containing an amino group attached to a pyridazine ring .


Chemical Reactions Analysis

Gandotinib is a potent JAK2 inhibitor with an IC50 of 3 nM . It is effective in JAK2V617F(Ki=0.245 nM), and exhibits a higher overall response rate in patients with JAK2V617F mutation .

科学的研究の応用

  • Treatment of Myeloproliferative Neoplasms (MPNs)

    Gandotinib has shown promise in treating MPNs, particularly those associated with the JAK2 V617F mutation. A Phase 2 study demonstrated its efficacy and safety in patients with MPNs, including polycythemia vera (PV), essential thrombocythemia (ET), and myelofibrosis (MF). The study reported significant overall response rates in patients with JAK2 V617F-mutated MPNs, highlighting its potential as a therapeutic option for these conditions (Berdeja et al., 2018).

  • Inhibition of JAK2V617F Mutation

    Gandotinib is a potent inhibitor of the JAK2V617F mutation, a key driver in certain cancers. A Phase 1 study found that gandotinib effectively inhibits JAK2 activity and has an acceptable safety and tolerability profile. The study also observed clinical improvements in patients with JAK2V617F-positive myelofibrosis, essential thrombocythemia, or polycythemia vera (Verstovsek et al., 2017).

  • Impact on Solid Form Landscapes

    Research into the structural relationships and transformation pathways of gandotinib's solid forms has revealed complex interconversion behaviors. This study provides insights into the stability and characterization of different crystalline forms of gandotinib, which is important for its pharmaceutical development and application (Braun et al., 2019).

  • Potential in Asthma Therapy

    Gandotinib has been studied for its potential in treating asthma by inhibiting the JAK/STAT pathway in airway epithelium. This study indicates that targeting the JAK/STAT pathway, particularly with gandotinib, a potent JAK2 inhibitor, might be an effective strategy for asthma therapy (Bujak et al., 2014).

  • Exploration in Other Cancer Types

    While primarily studied in the context of MPNs, gandotinib's role in other cancer types, including its potential in combination therapies, is an area of ongoing research. Studies are exploring its efficacy in various cancer models and its synergistic effects with other drugs.

Safety And Hazards

Gandotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

特性

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClFN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153789
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gandotinib

CAS RN

1229236-86-5
Record name Gandotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229236-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gandotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229236865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gandotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gandotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANDOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANC71R916O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Combine 3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (0.447 g, 0.76 mmol) and trifluoroacetic acid (10 mL) in a 20 mL microwave reactor tube. Seal with a crimp cap then heat in a microwave reactor at 120° C. for 20 min. Partition between EA and water that is made basic with excess NaOH aqueous. Wash the organic phase three times with NaOH aqueous followed by aqueous saturated sodium chloride. Dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo. Purify on silica gel (EA→10% methanol:EA) to give the title compound (0.246 g, 0.52 mmol) as a pale yellow solid. LCMS (8 min)=470.0, M+1.
Name
3-(4-chloro-2-fluorobenzyl)-N-(1-(4-methoxybenzyl)-5-methyl-1H-pyrazol-3-yl)-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine
Quantity
0.447 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COc1ccc(Cn2nc(Nc3cc(CN4CCOCC4)c4nc(C)c(Cc5ccc(Cl)cc5F)n4n3)cc2C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Citations

For This Compound
242
Citations
J Berdeja, F Palandri, MR Baer, D Quick, JJ Kiladjian… - Leukemia research, 2018 - Elsevier
… the overall response rate (ORR) for gandotinib. Secondary objectives were to assess safety … burden by MPN subtype; PK characteristics of gandotinib administered at the 120-mg dose …
Number of citations: 42 www.sciencedirect.com
S Verstovsek, RA Mesa, ME Salama, L Li, C Pitou… - Leukemia research, 2017 - Elsevier
… recommended oral daily dose of gandotinib for patients with JAK2 … The maximum-tolerated dose of gandotinib was 120 mg daily, … Gandotinib demonstrated an acceptable safety and …
Number of citations: 37 www.sciencedirect.com
DE Braun, JA McMahon, RM Bhardwaj… - Crystal Growth & …, 2019 - ACS Publications
… of the solid forms of gandotinib was an enormous challenge. … Interconversion of the anhydrates and hydrates of gandotinib … the chlorofluorophenyl ring of gandotinib in the various neat …
Number of citations: 31 pubs.acs.org
L Pieri, E Sant'Antonio, E Rumi, P Guglielmelli… - Blood, 2015 - Elsevier
… Spleen response (SR) was obtained by 26/64 (40.6%) pts in ruxolitinib, 5/12 (41.7%) in fedratinib, none with pacritinib and gandotinib. Median duration of SR was 13.5 mo (range 4-63) …
Number of citations: 2 www.sciencedirect.com
A Bujak, P Nejman-Gryz, P Gunerka… - European …, 2014 - Eur Respiratory Soc
… JAKs inhibitors: baricitinib, tofacitinib and gandotinib were used to study a role of JAK/STAT pathway in airway epithelium. Their activity among the JAKs kinases was assessed by ATP-…
Number of citations: 2 erj.ersjournals.com
Y Li, L Wei, MC Meinsohn, R Suliman… - Proceedings of the …, 2022 - National Acad Sciences
… Here, we report that SP600125, CYC-116, gandotinib, and ruxolitinib can specifically inhibit primordial follicle activation and repress folliculogenesis by stimulating the MISR2 pathway. …
Number of citations: 5 www.pnas.org
E Leroy, SN Constantinescu - Leukemia, 2017 - nature.com
… Among inhibitors targeting active JH1, compounds NS-018 and Gandotinib appear to be more effective to inhibit proliferation of JAK2 V617F cells versus cytokine-stimulated JAK2 WT …
Number of citations: 80 www.nature.com
Y İ̇pek, B Kılıç, UB Günay… - Expert Opinion on …, 2023 - Taylor & Francis
… Investigators reported that gandotinib was more … , gandotinib had less of an impact on IL-3-dependent erythroid lineage development. In vitro studies have demonstrated that gandotinib …
Number of citations: 3 www.tandfonline.com
A Hosseini, T Gharibi, F Marofi… - Journal of Cellular …, 2020 - Wiley Online Library
… A Phase I study of the 120 mg daily gandotinib exhibited adequate tolerability and safety profile in myeloproliferative neoplasm patients (Verstovsek, Mesa, et al., 2017). Clinical …
Number of citations: 68 onlinelibrary.wiley.com
AY Khan, MJ Tariq, M Usman, A Ijaz, A Rafae… - Blood, 2018 - Elsevier
Introduction Myelofibrosis (MF), a BCR-ABL negative myeloproliferative neoplasm (MPN), has an annual incidence of 1 in 100000 for the primary MF and 0.3-0.7 in 100000 for …
Number of citations: 3 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。